molecular formula C13H8ClFO B14021651 4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14021651
M. Wt: 234.65 g/mol
InChI Key: HNNNCQCIIXTYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8ClFO It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position and a fluorine atom at the 2’ position, along with an aldehyde group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective atmospheres, such as nitrogen or argon, may be employed to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid

    Reduction: 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-methanol

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Scientific Research Applications

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine and fluorine atoms can also influence its reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-[1,1’-biphenyl]
  • 4-Chloro-[1,1’-biphenyl]-4-carbaldehyde
  • 2-Fluoro-[1,1’-biphenyl]-4-carbaldehyde

Uniqueness

4’-Chloro-2’-fluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific combination of substituents on the biphenyl core. The presence of both chlorine and fluorine atoms, along with the aldehyde group, imparts distinct chemical properties that can be exploited in various applications. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H8ClFO

Molecular Weight

234.65 g/mol

IUPAC Name

4-(4-chloro-2-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H8ClFO/c14-11-5-6-12(13(15)7-11)10-3-1-9(8-16)2-4-10/h1-8H

InChI Key

HNNNCQCIIXTYJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.